molecular formula C18H18N2OS B12756385 5,6-Dihydro-6-(3-methoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine CAS No. 137052-97-2

5,6-Dihydro-6-(3-methoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine

Cat. No.: B12756385
CAS No.: 137052-97-2
M. Wt: 310.4 g/mol
InChI Key: XYPVEVNIIFJSOF-UHFFFAOYSA-N
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Description

5,6-Dihydro-6-(3-methoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine is a complex heterocyclic compound that features a unique fusion of pyrrole, thieno, and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-6-(3-methoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Thieno Ring Construction: The thieno ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Diazepine Ring Formation: The diazepine ring is formed through cyclization reactions involving appropriate diamines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Catalysis: Using catalysts to increase reaction efficiency.

    Solvent Selection: Choosing solvents that maximize yield and minimize environmental impact.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-6-(3-methoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5,6-Dihydro-6-(3-methoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules.

    Material Science: Explored for its electronic properties in the development of organic semiconductors.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-6-(3-methoxyphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

    Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine: Lacks the methoxyphenyl and methyl groups.

    3-Methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine: Lacks the methoxyphenyl group.

Uniqueness

    Structural Complexity: The presence of the methoxyphenyl and methyl groups adds to the structural complexity and potential for diverse biological activity.

    Pharmacological Potential: The unique structure may confer distinct pharmacological properties compared to its analogs.

Properties

CAS No.

137052-97-2

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

9-(3-methoxyphenyl)-5-methyl-3-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene

InChI

InChI=1S/C18H18N2OS/c1-12-11-22-18-15(12)10-19-17(16-7-4-8-20(16)18)13-5-3-6-14(9-13)21-2/h3-9,11,17,19H,10H2,1-2H3

InChI Key

XYPVEVNIIFJSOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1CNC(C3=CC=CN32)C4=CC(=CC=C4)OC

Origin of Product

United States

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